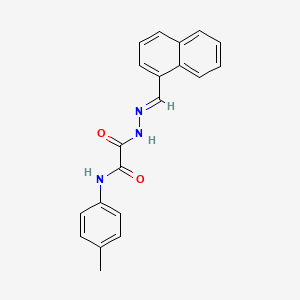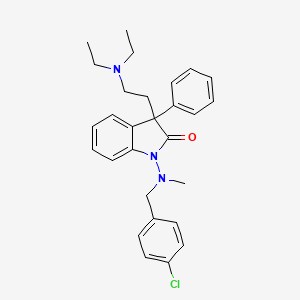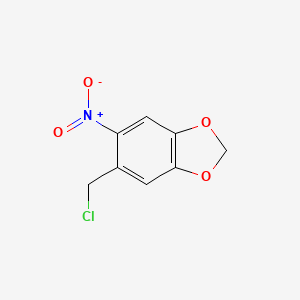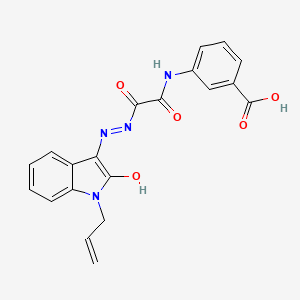![molecular formula C15H12N4S B12001986 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, featuring a triazole ring with a thiol group and a phenylmethylideneamino substituent, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. This step forms the 1,2,4-triazole-3-thiol core.
Substitution Reaction: The phenylmethylideneamino group is introduced through a condensation reaction between the triazole thiol and benzaldehyde under acidic or basic conditions. This reaction typically requires a solvent like ethanol and a catalyst such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The imine group (phenylmethylideneamino) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and anticancer activities. It is often studied for its potential to inhibit the growth of pathogenic microorganisms and cancer cells. The presence of the triazole ring is crucial for its interaction with biological targets.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential drugs for treating infections, inflammation, and cancer. The compound’s ability to interact with enzymes and receptors makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as active ingredients in pesticides and as intermediates in the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes and disrupt cellular processes. The thiol group can interact with cysteine residues in proteins, leading to the inhibition of enzyme activity. The phenylmethylideneamino group can interact with receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-phenyl-5-(phenylmethylideneamino)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the phenylmethylideneamino and thiol groups. This combination enhances its biological activity and allows for diverse chemical modifications. Its structure provides multiple sites for interaction with biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H12N4S |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
4-[(E)-benzylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12N4S/c20-15-18-17-14(13-9-5-2-6-10-13)19(15)16-11-12-7-3-1-4-8-12/h1-11H,(H,18,20)/b16-11+ |
Clé InChI |
DFCISOWMWAKUDC-LFIBNONCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)


![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)


